molecular formula C19H15N3O2S2 B2632739 (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide CAS No. 796096-91-8

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide

Cat. No.: B2632739
CAS No.: 796096-91-8
M. Wt: 381.47
InChI Key: XZOQNBKPUWSOOS-JLHYYAGUSA-N
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Description

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide is a complex organic compound featuring an imidazo[2,1-b]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-bromo-1-(pyridin-4-yl)ethanone with 4-bromo-1,3-thiazol-2-amine in ethanol under reflux conditions . This is followed by further functionalization steps to introduce the phenylethenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide is unique due to its specific substitution pattern and the presence of the phenylethenesulfonamide group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

(E)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c23-26(24,13-10-15-4-2-1-3-5-15)21-17-8-6-16(7-9-17)18-14-22-11-12-25-19(22)20-18/h1-14,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOQNBKPUWSOOS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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